molecular formula C16H13FN4O B6454598 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549020-57-5

2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454598
CAS No.: 2549020-57-5
M. Wt: 296.30 g/mol
InChI Key: NJTSPNVGZCIUFU-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds containing an imidazo ring fused with a pyridazine ring . These compounds are known for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would include a five-membered imidazole ring fused with a six-membered pyridazine ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines can undergo a variety of chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Generally, imidazole compounds are known to be white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

2-CFPI has been studied for its potential applications in scientific research. It has been used as a catalyst in a variety of reactions, such as the synthesis of 3-substituted indoles and the synthesis of 3-substituted imidazoles. It has also been investigated for its potential to act as a drug target.

Advantages and Limitations for Lab Experiments

2-CFPI has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used as a catalyst in a variety of reactions. In addition, its cyclic structure allows it to form strong hydrogen bonds, which makes it an ideal catalyst for certain reactions. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its amide functional group can react with other molecules in solution, making it difficult to isolate the desired product.

Future Directions

Given the potential applications of 2-CFPI in scientific research, there are a number of potential future directions that could be explored. For example, further studies could be conducted to better understand the mechanism of action of the compound, as well as its potential biochemical and physiological effects. In addition, further research could be conducted to explore the use of 2-CFPI as a drug target, as well as its potential applications in drug synthesis. Finally, further research could be conducted to explore the potential of 2-CFPI as a catalyst for other reactions, as well as its potential for use in other lab experiments.

Synthesis Methods

2-CFPI has been synthesized using a variety of methods. The most common method is the condensation of 3-fluorophenyl isocyanate and cyclopropyl imidazole. This reaction is catalyzed by an acid, such as trifluoroacetic acid, and yields the desired product in good yields. Other methods have been explored, such as the reaction of 3-fluorophenyl isocyanate with cyclopropyl imidazolinone, as well as the reaction of 3-fluorophenyl isocyanate with cyclopropyl imidazole-5-carboxaldehyde.

Properties

IUPAC Name

2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTSPNVGZCIUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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